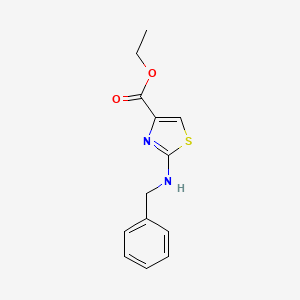

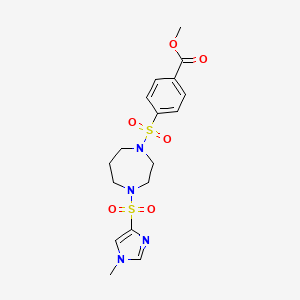

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

説明

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It has a molecular weight of 193.25 and its formula is C11H15NO2 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzylamino)acetate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are not available, Ethyl 2-(benzylamino)acetate is known to be used in various chemical reactions due to its high reactivity .Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It has a high solubility in DMSO . The compound has a molecular weight of 193.25 and its formula is C11H15NO2 .科学的研究の応用

Synthesis and Characterization

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of such compounds often involves cyclization reactions, characterizations by spectroscopic methods (FTIR, NMR), and crystallographic analysis to determine their structure. For instance, a study detailed the synthesis, spectroscopic characterization, and crystallographic behavior of a closely related compound, using density functional theory (DFT) for further theoretical insight into its structure and properties (Haroon et al., 2018).

Potential in Drug Development

Research has shown that certain derivatives exhibit significant biological activities, including anticancer properties. For example, derivatives have been synthesized and evaluated for in vitro and in vivo activities, showing promising results as apoptosis-inducing agents for breast cancer (Gad et al., 2020).

Enzymatic Kinetic Resolution

The compound has been used as an intermediate in the enzymatic kinetic resolution of related compounds, which is crucial for producing enantiomerically pure substances important in drug synthesis. A study demonstrated the lipase-catalyzed transesterification reaction's efficiency in achieving high enantiomeric excess and yield, highlighting the compound's role in synthesizing chiral drugs (Kasture et al., 2005).

Nonlinear Optical Properties

Thiazole derivatives, including this compound, have been investigated for their nonlinear optical (NLO) properties, which are essential for optoelectronic applications. Research combining experimental and computational analyses has revealed these compounds' potential as NLO materials, contributing to the development of new optoelectronic devices (Haroon et al., 2020).

Safety and Hazards

将来の方向性

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . Its future directions could involve further exploration of its potential applications in various fields of research and industry.

特性

IUPAC Name |

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSAVNDMVKWSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)

![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)

![4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2659473.png)

![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2659475.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)